

Technical Profile: 2-[4-(4-Chlorophenyl)phenyl]ethanol[1][2]

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Compound of Interest

Compound Name: 2-[4-(4-Chlorophenyl)phenyl]-ethanol

Cat. No.: B8528978

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Executive Summary

2-[4-(4-Chlorophenyl)phenyl]ethanol (IUPAC: 2-(4'-chloro[1,1'-biphenyl]-4-yl)ethanol) is a specialized organic building block characterized by a lipophilic biphenyl core terminated with a polar primary alcohol. It serves as a critical intermediate in the synthesis of liquid crystal mesogens, non-steroidal anti-inflammatory drug (NSAID) analogs, and biphenyl-based enzyme inhibitors (e.g., for HCV NS5A or fatty acid amide hydrolase).

This guide details the structural properties, synthetic pathways, and application spectra of this molecule, distinguishing it from chemically similar but functionally distinct pharmaceutical intermediates.[1]

Chemical Identity & Structural Analysis[2][4][5][6][7] Nomenclature & Identifiers

| Property | Detail |
|-------------------|---|
| IUPAC Name | 2-(4'-Chloro[1,1'-biphenyl]-4-yl)ethanol |
| Common Synonyms | 4'-Chloro-4-(2-hydroxyethyl)biphenyl; 2-(4'-Chlorobiphenyl-4-yl)ethanol |
| CAS Number | Not widely listed as a commodity chemical; structurally related to CAS 59131-67-8 |
| Molecular Formula | C ₁₄ H ₁₃ ClO |
| Molecular Weight | 232.71 g/mol |
| SMILES | <chem>OCCc1ccc(c2ccc(Cl)cc2)cc1</chem> |
| InChI Key | Generated from SMILES |

Structural Disambiguation (Critical)

Researchers often confuse this structure with the Cetirizine Intermediate due to naming similarities. It is vital to distinguish the two:

- Target Molecule (Biphenyl): 2-[4-(4-Chlorophenyl)phenyl]ethanol.[2] Contains a direct phenyl-phenyl bond. Used in materials science and specific medicinal chemistry scaffolds.
- Cetirizine Intermediate (Benzhydryl Piperazine): 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol.[3][2] Contains a central carbon (benzhydryl) and a piperazine ring. Used in antihistamine synthesis.

3D Conformation & Properties

The biphenyl core exhibits a twisted conformation in solution to minimize steric hindrance between ortho-hydrogens (dihedral angle ~44°). In the solid state (crystal lattice), the rings may planarize due to packing forces, enhancing π - π stacking interactions critical for liquid crystal applications.

- Lipophilicity (Predicted LogP): ~3.8 – 4.2 (Highly Lipophilic)
- H-Bond Donors: 1 (Hydroxyl group)

- H-Bond Acceptors: 1 (Hydroxyl oxygen)
- Rotatable Bonds: 3

Synthetic Pathways[10]

The synthesis of 2-[4-(4-Chlorophenyl)phenyl]ethanol typically follows two primary routes: Suzuki-Miyaura Cross-Coupling (convergent) or Reduction of Biphenylacetic Acid (linear).

Route A: Suzuki-Miyaura Cross-Coupling (Preferred)

This convergent route allows for the late-stage assembly of the biphenyl core, tolerating the alcohol functionality.

- Reagents: 4-Chlorophenylboronic acid + 4-Bromophenethyl alcohol.
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
- Base/Solvent: K₂CO₃ / Toluene:Ethanol:Water (2:1:1).
- Conditions: Reflux (80-100°C) for 12-24 hours.
- Mechanism: Oxidative addition of the bromide, transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond.

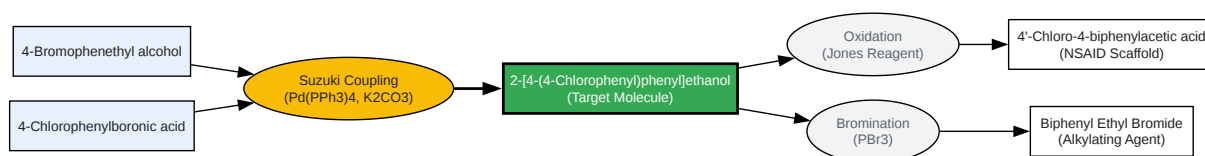
Route B: Reduction of 4'-Chloro-4-biphenylacetic Acid

This linear route is useful if the carboxylic acid precursor is readily available (e.g., from Felbinac analogs).

- Precursor: 4'-Chloro-4-biphenylacetic acid.
- Reducing Agent: Borane-THF complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).
- Conditions: 0°C to Room Temperature, anhydrous THF.
- Yield: Typically High (>90%).

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis via Suzuki coupling and downstream transformations.



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Caption: Convergent synthesis via Suzuki coupling and key downstream functional group transformations.

Applications in Research & Development Medicinal Chemistry (Scaffold Design)

The 4'-chloro-4-biphenyl moiety is a privileged structure in drug discovery, serving as a bioisostere for other lipophilic aromatic systems.

- **NSAID Analogs:** Oxidation of the ethanol group yields 4'-chloro-4-biphenylacetic acid, a structural analog of Felbinac and Fenbufen. The chlorine substitution at the 4'-position typically increases metabolic stability and lipophilicity compared to the unsubstituted parent.
- **Enzyme Inhibitors:** The biphenyl ethanol scaffold is used to probe hydrophobic pockets in enzymes such as Fatty Acid Amide Hydrolase (FAAH) or Cyclooxygenase (COX).
- **HCV NS5A Inhibitors:** Many Hepatitis C antivirals (e.g., Daclatasvir analogs) utilize functionalized biphenyl cores. This alcohol serves as a linker to attach the biphenyl anchor to peptidomimetic caps.

Materials Science (Liquid Crystals)

Biphenyl derivatives are the "workhorse" of the liquid crystal display (LCD) industry.

- **Mesogenic Core:** The rigid biphenyl unit provides the necessary anisotropy.

- Tail Functionality: The ethanol tail can be esterified with long-chain fatty acids or converted to an alkyl halide to attach flexible spacers.
- Role: 2-[4-(4-Chlorophenyl)phenyl]ethanol acts as a precursor to Smectic and Nematic liquid crystals. The terminal chlorine is a polar group that influences the dielectric anisotropy ().

Experimental Protocols

Protocol: Suzuki Coupling Synthesis

Objective: Synthesis of 2-[4-(4-Chlorophenyl)phenyl]ethanol on a 10 mmol scale.

- Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon.
- Reagents: Add 4-bromophenethyl alcohol (2.01 g, 10 mmol), 4-chlorophenylboronic acid (1.72 g, 11 mmol), and Pd(PPh₃)₄ (346 mg, 3 mol%).
- Solvent: Add 40 mL of degassed Toluene/Ethanol (2:1).
- Base: Add 10 mL of 2M aqueous Na₂CO₃.
- Reaction: Heat to vigorous reflux (90°C) for 16 hours. Monitor by TLC (Hexane:EtOAc 3:1).
- Workup: Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
- Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 10% to 30% EtOAc in Hexane).
- Validation: Confirm structure via ¹H NMR (characteristic biphenyl doublets at 7.2–7.6 ppm).

Analytical Characterization Data (Expected)

- ¹H NMR (400 MHz, CDCl₃):

7.55-7.45 (m, 4H, biphenyl), 7.40 (d, 2H), 7.30 (d, 2H), 3.90 (t, 2H, -CH₂OH), 2.90 (t, 2H, Ar-CH₂-), 1.60 (br s, 1H, OH).

- MS (ESI): m/z 233 [M+H]⁺ (Isotope pattern showing Cl³⁵/Cl³⁷ ratio of 3:1).

Safety & Handling

- Hazards: Irritating to eyes, respiratory system, and skin.
- Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
- Storage: Store in a cool, dry place. Stable under normal laboratory conditions.

References

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